![molecular formula C38H56FN5O7 B12369920 (2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide” is a complex organic molecule that features multiple chiral centers and a variety of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Typical synthetic routes may include:
Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzylamine with methyl iodide under basic conditions to form benzyl(methyl)amine.
Formation of the Methoxy-oxobutanamide Moiety: This involves the reaction of a suitable precursor with methoxyacetic acid and subsequent amide formation.
Assembly of the Central Core: This step involves the coupling of the previously formed fragments using peptide coupling reagents such as EDCI or HATU.
Introduction of the Fluoro-dimethylpentanamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the methoxy group or the benzyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions may occur at the fluoro group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP under mild conditions.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Reagents such as NaN3 or KCN under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups targeted. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the carbonyl groups could yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Chiral Catalysts: Due to its multiple chiral centers, it may be used in the development of chiral catalysts.
Biology
Enzyme Inhibition Studies: The compound may be used to study the inhibition of specific enzymes due to its structural complexity.
Protein Binding Studies: Its multiple functional groups make it a candidate for studying protein-ligand interactions.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Its structural features may make it a candidate for the development of therapeutic agents targeting specific diseases.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Sensors: Its functional groups may make it suitable for use in chemical sensors.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect signal transduction pathways by interacting with key proteins involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C38H56FN5O7 |
|---|---|
Peso molecular |
713.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide |
InChI |
InChI=1S/C38H56FN5O7/c1-24(27-18-14-11-15-19-27)30(42-35(48)31(38(6,7)50)43-33(46)28(39)22-37(3,4)5)34(47)40-25(2)32(45)41-29(20-21-51-9)36(49)44(8)23-26-16-12-10-13-17-26/h10-19,24-25,28-31,50H,20-23H2,1-9H3,(H,40,47)(H,41,45)(H,42,48)(H,43,46)/t24-,25+,28-,29-,30-,31+/m0/s1 |
Clave InChI |
OULWYQHHPPQJBM-AZWKTQJSSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)O)NC(=O)[C@H](CC(C)(C)C)F |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)NC(CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)C(C(C)(C)O)NC(=O)C(CC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



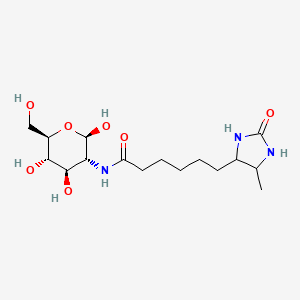
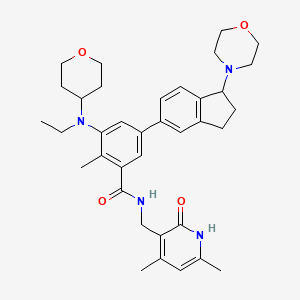
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)

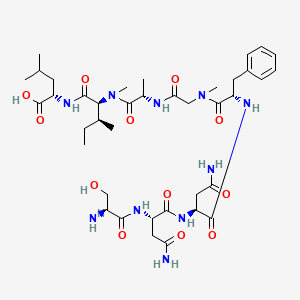
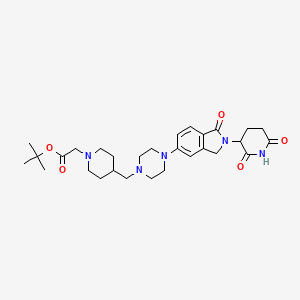
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369884.png)


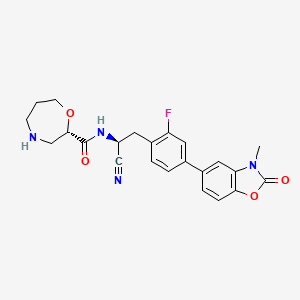
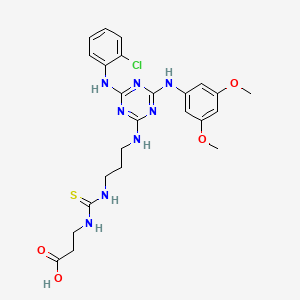
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)
